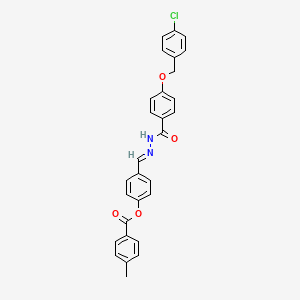
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester is a chemical compound with the molecular formula C7H14ClO3P. It is characterized by the presence of a phosphonic acid group, a chloro-substituted propenyl group, and two ethyl ester groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-chloro-2-propenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
Diethyl phosphite+2-chloro-2-propenyl chloride→Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphonate esters.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phosphonic acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acid esters, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various chemical transformations. The chloro-substituted propenyl group also contributes to its reactivity, allowing for diverse chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (2-chloroethyl)-, diethyl ester
- Phosphonic acid, (2-bromo-2-propenyl)-, diethyl ester
- Phosphonic acid, (2-chloro-2-methylpropyl)-, diethyl ester
Uniqueness
Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester is unique due to the presence of the chloro-substituted propenyl group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
16486-02-5 |
|---|---|
Formule moléculaire |
C7H14ClO3P |
Poids moléculaire |
212.61 g/mol |
Nom IUPAC |
2-chloro-3-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14ClO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h3-6H2,1-2H3 |
Clé InChI |
XXQBZWQBHJPOAS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=C)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


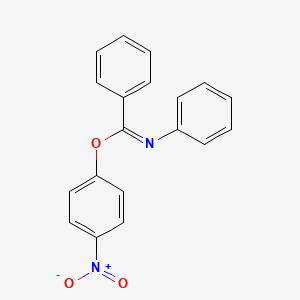
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)
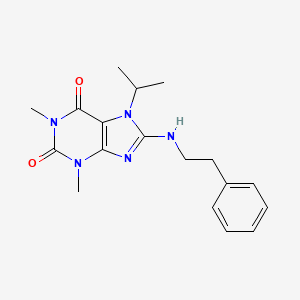
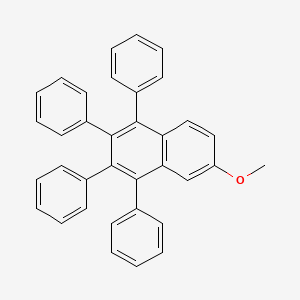
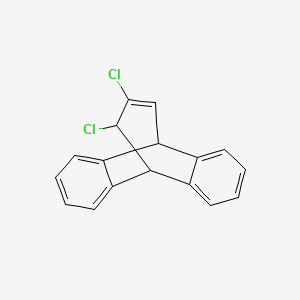
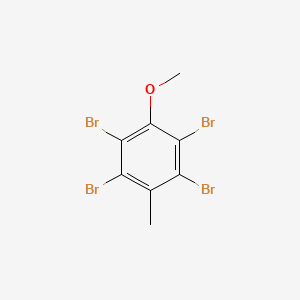

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

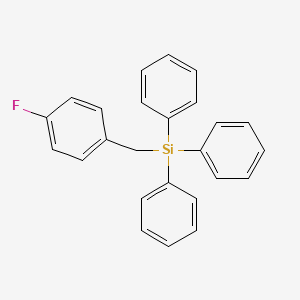

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)
